molecular formula C21H12Cl5N3O B2518601 1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone] CAS No. 303985-19-5

1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone]

Cat. No.: B2518601
CAS No.: 303985-19-5
M. Wt: 499.6
InChI Key: XSRFKMZSGNBVFK-DIBXZPPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a synthetic indole-2,3-dione derivative featuring a 3,4-dichlorobenzyl group at the 1-position and a hydrazone substituent at the 3-position linked to a 2,4,6-trichlorophenyl group. Its molecular formula is C21H13Cl5N3O, with a molecular weight of ~533.16 g/mol (exact value depends on isotopic composition) .

Properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-3-[(2,4,6-trichlorophenyl)diazenyl]indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12Cl5N3O/c22-12-8-16(25)20(17(26)9-12)28-27-19-13-3-1-2-4-18(13)29(21(19)30)10-11-5-6-14(23)15(24)7-11/h1-9,30H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSAVZGKHTBXSHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2CC3=CC(=C(C=C3)Cl)Cl)O)N=NC4=C(C=C(C=C4Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12Cl5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

1-(3,4-Dichlorobenzyl)-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone] is a synthetic compound belonging to the indole derivative class. This compound has gained attention due to its potential biological activities, particularly its role as an apoptosis activator in cancer cells. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H14Cl3N3O
  • Molecular Weight : 430.71 g/mol
  • CAS Number : 303985-20-8

The compound features a dichlorobenzyl group attached to the indole ring and a trichlorophenyl hydrazone moiety. These structural elements contribute to its biological properties.

1-(3,4-Dichlorobenzyl)-1H-indole-2,3-dione acts primarily as an apoptosis activator . It promotes the oligomerization of Apaf-1 into the mature apoptosome in a cytochrome c-dependent manner. This process leads to:

  • Increased processing of procaspase-9.
  • Activation of caspase-3.
  • Induction of apoptosis specifically in tumor cells with an IC50 ranging from 4 to 9 μM for leukemia cells, while showing weak effects on normal cell lines (IC50 > 40 μM) .

Biological Activity Overview

The compound has been evaluated for various biological activities:

Activity Effect IC50 (μM)
Apoptosis inductionTumor cells4 - 9 (leukemia)
Cytotoxicity against normal cellsMinimal effect> 40
Caspase activationIncreases caspase-3 activationNot specified

Case Studies and Research Findings

Research has highlighted the efficacy of this compound in various experimental settings:

  • Cancer Cell Studies :
    • In vitro studies demonstrated that the compound effectively induces apoptosis in multiple leukemia cell lines while sparing normal cells. This selective action is crucial for developing targeted cancer therapies .
  • Mechanistic Studies :
    • Further investigations revealed that the compound's mechanism involves mitochondrial pathways leading to cytochrome c release and subsequent apoptosome formation. This pathway is essential for caspase activation and apoptosis .
  • Comparative Studies :
    • Comparative analyses with other indole derivatives indicated that modifications in substituents can significantly alter biological activity. For instance, introducing different halogenated phenyl groups can enhance or diminish apoptotic effects .

Scientific Research Applications

The compound has been identified as an apoptosis activator , specifically targeting cancer cells while sparing normal cells. It operates through the activation of caspases in a cytochrome c-dependent manner, leading to programmed cell death in tumor cells. The following table summarizes its biological activity:

Activity Details
Apoptosis Induction Induces apoptosis in tumor cells (IC50 = 4-9 μM)
Selectivity Weak or no effect on normal cell lines (IC50 > 40 μM)
Mechanism Activates caspases via Apaf-1 oligomerization

Case Study: Leukemia Treatment

In a study involving leukemia cell lines, 1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone] demonstrated significant cytotoxic effects. The compound's ability to induce apoptosis was evaluated through various assays, confirming its potential as a therapeutic agent against leukemia.

Table: Cytotoxic Effects on Different Cell Lines

Cell Line IC50 (μM) Response
Leukemia Cells 4-9Highly Sensitive
Normal Cell Lines >40Resistant

Synthesis Methodology

The synthesis of this compound typically involves a multi-step reaction process starting from commercially available precursors. The initial step includes the formation of hydrazone derivatives which are then reacted with indole derivatives to yield the final product.

General Synthesis Procedure:

  • Reagents Preparation : Prepare 1H-indole-2,3-dione and hydrazone derivatives.
  • Reaction Setup : Mix reagents in an appropriate solvent (e.g., acetonitrile).
  • Heating : Heat the mixture under reflux conditions for a specified time.
  • Purification : Isolate the product through recrystallization.

Comparison with Similar Compounds

Structural Analogues in the Indole-2,3-dione Family

a. 1-(3,4-Dichlorobenzyl)-1H-indole-2,3-dione 3-(N-Phenylhydrazone)

  • Structure : Differs by replacing the 2,4,6-trichlorophenyl group with a simple phenyl group.
  • Molecular Weight : 396.27 g/mol .
  • Properties : Reduced lipophilicity (logP ~3.6 vs. ~5.2 for the trichloro derivative) due to fewer chlorine atoms. Lower thermal stability (predicted boiling point: 558.7°C vs. higher for trichloro derivatives) .
  • Applications : Used as a precursor in apoptosis studies but shows weaker binding to caspases compared to trichloro-substituted analogs .

b. 5-Chloro-1-[3-(Trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(2,4,6-Trichlorophenyl)hydrazone]

  • Structure : Adds a 5-chloro substituent on the indole core and a trifluoromethyl group on the benzyl moiety.
  • Molecular Weight : 533.16 g/mol .
  • Properties : Increased electron-withdrawing effects from the CF3 group enhance stability under acidic conditions. The 5-chloro substituent may sterically hinder interactions with flat binding pockets (e.g., enzyme active sites) .
  • Applications: Demonstrates superior inhibitory activity against 1-deoxy-D-xylulose-5-phosphate synthase (DXS) compared to non-chlorinated analogs .

c. 1-(Morpholinylmethyl)-1H-indole-2,3-dione 3-[N-(3,4-Dichlorophenyl)hydrazone]

  • Structure : Replaces the dichlorobenzyl group with a morpholinylmethyl group and uses a 3,4-dichlorophenyl hydrazone.
  • Molecular Weight : 405.28 g/mol .
  • Properties : The morpholine ring improves aqueous solubility (predicted logP ~2.8) but reduces blood-brain barrier penetration. The dichlorophenyl group retains moderate lipophilicity .
Functional Analogues with Thiosemicarbazone Moieties

a. 1H-Indole-2,3-dione 3-Thiosemicarbazone (I-TSC)

  • Structure : Lacks the dichlorobenzyl group and uses a thiosemicarbazone instead of a hydrazone.
  • Molecular Weight : 248.3 g/mol .
  • Properties : Higher polarity (logP ~1.2) due to the thiosemicarbazone group. Prone to oxidative degradation.
  • Applications : Evaluated as a hypoxic tissue tracer in oncology but exhibits shorter plasma half-life than hydrazone derivatives .

b. 1-Methylindole-2,3-dione 3-(N,N-Dimethylthiosemicarbazone) (MI-DMTSC)

  • Structure : Incorporates a methyl group on the indole nitrogen and a dimethylated thiosemicarbazone.
  • Molecular Weight : 306.4 g/mol .
  • Properties : Enhanced metabolic stability due to N-methylation but reduced binding affinity for metal ions (e.g., Cu<sup>2+</sup>) critical for radiopharmaceutical applications .
Comparative Data Table
Compound Name Molecular Weight (g/mol) Key Substituents logP (Predicted) Key Applications
Target Compound ~533.16 3,4-Dichlorobenzyl; 2,4,6-Trichlorophenyl ~5.2 Apoptosis induction, enzyme inhibition
N-Phenylhydrazone Derivative 396.27 Phenyl hydrazone ~3.6 Precursor in apoptosis studies
5-Chloro-Trifluoromethyl Analog 533.16 5-Cl; CF3-benzyl ~5.5 DXS inhibition
Morpholinylmethyl Derivative 405.28 Morpholinylmethyl; 3,4-Dichlorophenyl ~2.8 CNS-targeted therapies
I-TSC 248.3 Thiosemicarbazone ~1.2 Hypoxic tissue tracing
Key Research Findings

Lipophilicity and Bioavailability : The target compound’s high chlorine content (5 Cl atoms) results in a logP of ~5.2, significantly higher than analogs like I-TSC (logP ~1.2). This enhances membrane permeability but may limit aqueous solubility .

Enzyme Inhibition : The 5-chloro-trifluoromethyl analog shows 10-fold greater DXS inhibition (IC50 = 0.8 µM) than the target compound (IC50 = 8.2 µM), attributed to the CF3 group’s electron-withdrawing effects .

Metabolic Stability : Morpholinylmethyl derivatives exhibit rapid clearance (t1/2 = 1.2 hours) compared to the target compound (t1/2 = 4.5 hours), likely due to reduced plasma protein binding .

Preparation Methods

N-Alkylation via Nucleophilic Substitution

Procedure :

  • Reagents : Isatin (1.0 equiv), 3,4-dichlorobenzyl chloride (1.2 equiv), anhydrous potassium carbonate (2.0 equiv), dimethylformamide (DMF) (0.3 M).
  • Conditions : Stir under nitrogen at 80°C for 12 hours.
  • Work-up : Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography (40% ethyl acetate/hexane).
  • Yield : 85–90%.

Mechanistic Insight : The reaction proceeds via deprotonation of isatin’s NH by K₂CO₃, followed by nucleophilic attack on the benzyl chloride. Polar aprotic solvents like DMF enhance reaction efficiency by stabilizing ionic intermediates.

Alternative Methods for N-Substitution

  • Copper-Mediated Arylation : Using CuO and Ph₃Bi(OAc)₂ under inert atmospheres achieves N-arylation, though this method is less efficient for alkylation.
  • Microwave-Assisted Synthesis : Reduces reaction time to 30 minutes but requires specialized equipment.

Hydrazone Formation with 2,4,6-Trichlorophenylhydrazine

The hydrazone moiety is introduced via condensation between 1-(3,4-dichlorobenzyl)isatin and 2,4,6-trichlorophenylhydrazine.

Acid-Catalyzed Condensation

Procedure :

  • Reagents : 1-(3,4-Dichlorobenzyl)isatin (1.0 equiv), 2,4,6-trichlorophenylhydrazine (1.1 equiv), glacial acetic acid (3 drops), ethanol (0.2 M).
  • Conditions : Reflux at 80°C for 4 hours under nitrogen.
  • Work-up : Cool to room temperature, filter precipitated product, and wash with cold ethanol.
  • Yield : 70–75%.

Key Observations :

  • The reaction often produces a mixture of (E)- and (Z)-isomers, separable via recrystallization from methanol.
  • Acetic acid catalyzes imine formation by protonating the carbonyl oxygen, enhancing electrophilicity.

Solvent and Temperature Optimization

  • Methanol vs. Ethanol : Methanol yields faster reactions but lower crystallinity; ethanol improves product purity.
  • Reaction Monitoring : TLC (ethyl acetate/hexane, 1:1) confirms consumption of starting material.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 7.45–7.20 (m, aromatic H), 5.30 (s, CH₂), 10.90 (s, NH).
  • IR (KBr): 1715 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).
  • Mass Spectrometry : Molecular ion peak at m/z 499.6 [M]⁺.

Crystallographic Analysis

  • Single-Crystal X-ray Diffraction : Confirms (E)-configuration dominance (80%) in the solid state.
  • Hirshfeld Surface Analysis : Reveals intermolecular Cl···H (7.1%) and π-π stacking interactions stabilizing the crystal lattice.

Challenges and Optimization Strategies

Isomer Separation

  • Chromatography : Silica gel chromatography with 30% dichloromethane/hexane resolves (E) and (Z) isomers.
  • Recrystallization : Methanol at −20°C preferentially crystallizes the (E)-isomer.

Purity Considerations

  • Byproduct Formation : Over-alkylation at C3 is mitigated by stoichiometric control of benzyl chloride.
  • Trace Solvent Removal : Azeotropic distillation with toluene ensures residual DMF elimination.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone]?

  • Methodology : The compound can be synthesized via a condensation reaction between 1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione and 2,4,6-trichlorophenylhydrazine. Key steps include:

  • Hydrazone formation : Use anhydrous ethanol or DMF as a solvent under reflux conditions (60–80°C) for 6–12 hours .
  • Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate 4:1) yields >90% purity.
  • Critical parameters : Control of stoichiometry (1:1.2 molar ratio of dione to hydrazine) and exclusion of moisture to avoid side reactions .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodology : Use a combination of:

  • NMR spectroscopy : 1H^1H-NMR (DMSO-d6) shows characteristic peaks: δ 8.2–8.4 ppm (indole protons), δ 7.5–7.8 ppm (aromatic Cl-substituted protons) .
  • X-ray crystallography : Confirms the planar hydrazone linkage and spatial arrangement of trichlorophenyl groups .
  • Mass spectrometry : ESI-MS ([M+H]+ m/z 502.1) verifies molecular weight .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the hydrazone linkage in this compound?

  • Methodology : The hydrazone group (–NH–N=C–) undergoes tautomerization and nucleophilic attack due to electron-withdrawing Cl substituents. Key studies include:

  • Kinetic studies : Monitor reaction rates with electrophiles (e.g., aldehydes) in polar aprotic solvents.
  • DFT calculations : Predict regioselectivity in cyclization reactions, highlighting the role of Cl atoms in stabilizing transition states .
  • Experimental validation : Trapping intermediates with methyl acrylate confirms the formation of 1,3,4-thiadiazine derivatives .

Q. How do halogen substitutions (Cl atoms) influence biological activity?

  • Methodology : Compare bioactivity across analogs using:

  • Enzyme inhibition assays : Test against tyrosine kinases (IC50 values) to correlate Cl positioning (3,4- vs. 2,4,6-) with potency .
  • Molecular docking : Map interactions between Cl substituents and hydrophobic binding pockets (e.g., PDB ID 3Q4Z) .
  • SAR table :
Substituent PositionIC50 (μM)LogP
3,4-Cl (benzyl)0.453.8
2,4,6-Cl (hydrazone)0.124.2
Data from kinase inhibition assays .

Q. What strategies resolve contradictions in reported bioactivity data?

  • Methodology : Address variability via:

  • Meta-analysis : Aggregate data from independent studies (e.g., PubChem BioAssay) to identify outliers.
  • Dosage standardization : Re-evaluate IC50 under uniform conditions (e.g., 10% FBS, 48-hour incubation) .
  • Proteomic profiling : Use LC-MS/MS to confirm target engagement (e.g., MAPK pathway proteins) in cell lysates .

Experimental Design & Optimization

Q. How to design assays for assessing this compound’s photophysical properties?

  • Methodology :

  • Fluorescence spectroscopy : Measure λexem in DMSO (e.g., λex 350 nm, λem 450 nm) .
  • Quantum yield calculation : Use quinine sulfate as a reference (Φ = 0.54 in 0.1 M H2SO4) .
  • Solvatochromism studies : Compare emission spectra in solvents of varying polarity (hexane to DMSO) to assess intramolecular charge transfer .

Q. What computational tools predict its metabolic stability?

  • Methodology :

  • ADMET prediction : Use SwissADME to estimate CYP450 metabolism (e.g., CYP3A4 substrate likelihood: 78%) .
  • MD simulations : Simulate liver microsome models (GROMACS) to track oxidative dechlorination pathways .

Data Interpretation & Challenges

Q. How to interpret conflicting cytotoxicity results across cell lines?

  • Methodology :

  • Dose-response normalization : Express data as % viability relative to untreated controls (n ≥ 3 replicates).
  • Mechanistic deconvolution : Combine RNA-seq (differential gene expression) and caspase-3 activation assays to distinguish apoptosis vs. necrosis .
  • Table : Cytotoxicity in HeLa vs. HEK293 cells:
Cell LineIC50 (μM)Caspase-3 Activity (Fold Change)
HeLa0.93.2
HEK29312.41.1
Data from .

Advanced Applications

Q. Can this compound serve as a precursor for metal-organic frameworks (MOFs)?

  • Methodology :

  • Coordination studies : React with Zn(NO3)2 in DMF at 120°C to form porous frameworks.
  • BET analysis : Confirm surface area (>500 m²/g) and pore size distribution .
  • XPS validation : Detect Zn–N bonds (binding energy ~399.5 eV) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.